1-(Azidomethyl)-2-nitrobenzene

Vue d'ensemble

Description

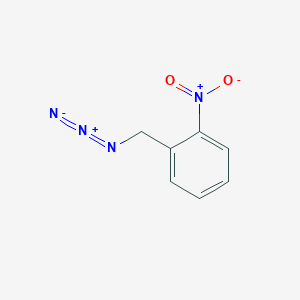

1-(Azidomethyl)-2-nitrobenzene is an organic compound characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to a benzene ring

Méthodes De Préparation

The synthesis of 1-(Azidomethyl)-2-nitrobenzene typically involves the introduction of the azido group to a pre-existing nitrobenzene derivative. One common method is the nucleophilic substitution reaction where a halomethyl-nitrobenzene reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction conditions often require moderate temperatures to ensure the efficient formation of the azido compound .

Analyse Des Réactions Chimiques

1-(Azidomethyl)-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Cycloaddition Reactions:

Common reagents used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

1-(Azidomethyl)-2-nitrobenzene serves as a versatile intermediate in organic synthesis. It can be utilized in the formation of various complex organic molecules through several reaction pathways:

- Nucleophilic Substitution Reactions : The azide group can act as a leaving group, enabling nucleophilic substitution reactions with various electrophiles.

- Click Chemistry : The compound is amenable to click chemistry reactions, particularly the Huisgen cycloaddition, which facilitates the formation of triazoles. These triazoles are known for their diverse biological activities and applications in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development:

- Antimicrobial Activity : Research indicates that derivatives of azide-containing compounds exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or interfering with essential metabolic processes.

- Cancer Research : Compounds similar to this compound have been investigated for their potential in cancer therapy due to their ability to selectively target cancer cells while sparing normal cells. This selectivity is achieved through specific interactions with cancer-related biomarkers .

Materials Science

The compound is also significant in materials science:

- Polymer Development : It can be used in the preparation of polymers and other advanced materials through crosslinking reactions involving nitrenes generated from the azide group.

- Catalysis : this compound has been employed in catalytic systems to synthesize complex organic molecules. For instance, it has been used in one-pot reactions involving palladium and copper catalysts to produce various triazole derivatives with potential pharmaceutical applications .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study highlighted its use in synthesizing azide-containing triazoles that demonstrate significant antimicrobial and anticancer properties. The research focused on optimizing reaction conditions to enhance yields and biological activity .

- Another investigation explored the compound's role in developing new polymeric materials with enhanced properties for industrial applications. The study demonstrated how modifying the azide group could lead to materials with improved thermal stability and mechanical strength.

Mécanisme D'action

The mechanism of action of 1-(Azidomethyl)-2-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group acts as a nucleophile in substitution reactions, while the nitro group can undergo reduction to form amines. These transformations are crucial for its applications in organic synthesis and materials science .

Comparaison Avec Des Composés Similaires

1-(Azidomethyl)-2-nitrobenzene can be compared to other azido and nitro compounds such as:

1-(Azidomethyl)-5H-tetrazole: Similar in having an azido group, but differs in the presence of a tetrazole ring instead of a benzene ring.

1-Azidoethyl-5H-tetrazole: Another azido compound with an ethyl group instead of a methyl group.

These compounds share reactivity patterns but differ in their structural frameworks, leading to variations in their chemical behavior and applications.

Activité Biologique

1-(Azidomethyl)-2-nitrobenzene is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C₇H₈N₄O₂

- CAS Number : 95668-86-3

- Molecular Structure : The presence of both azide and nitro groups suggests potential for diverse reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing azide and nitro functionalities exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of nitroaromatic compounds can inhibit bacterial growth through mechanisms involving the disruption of cellular processes.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antimicrobial activity against Gram-positive bacteria | |

| Nitro derivatives | Broad-spectrum antibacterial effects |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes.

- Mechanism : The compound may inhibit COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators such as prostaglandins.

- Case Study : In a comparative study, nitro-substituted compounds reduced paw edema in animal models, indicating significant anti-inflammatory activity.

Cytotoxicity and Cancer Research

The azide group in this compound allows for bioorthogonal reactions, which can be harnessed for targeted cancer therapies. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

This compound exerts its biological effects through several proposed mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can lead to oxidative stress within cells, contributing to apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in inflammation and cell proliferation, this compound may alter critical signaling pathways.

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in vivo:

- Model : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Biomarkers : Analysis revealed decreased levels of inflammatory cytokines (e.g., IL-6, TNF-alpha) post-treatment.

Comparative Studies

Comparative studies with other nitro compounds have highlighted the unique properties of this compound:

- Selectivity : Unlike some traditional chemotherapeutics, it exhibited selective toxicity towards cancer cells with minimal effects on normal cells.

Propriétés

IUPAC Name |

1-(azidomethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-10-9-5-6-3-1-2-4-7(6)11(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJRBVYNMRKGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541234 | |

| Record name | 1-(Azidomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95668-86-3 | |

| Record name | 1-(Azidomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.